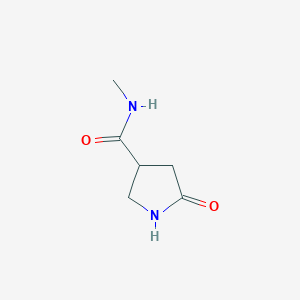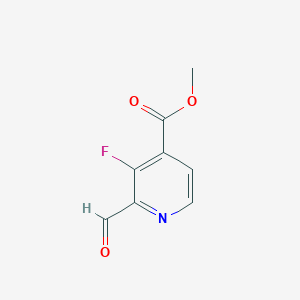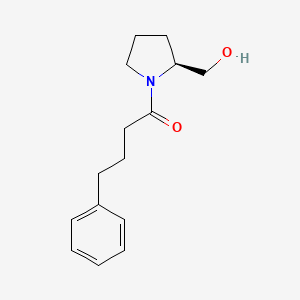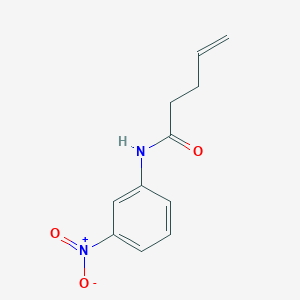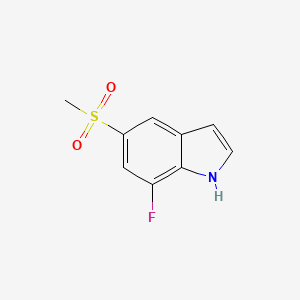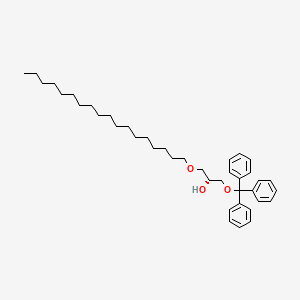![molecular formula C23H23BrN2O5 B8521262 Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate](/img/structure/B8521262.png)
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the pyrrole ring.
Formylation: Addition of the formyl group at the 2-position.
Methoxypyridine Substitution: Attachment of the 6-methoxypyridin-3-ylmethyl group at the 4-position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Protection and Deprotection: Use of protecting groups such as phenylmethoxymethyl to ensure selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution at the bromine position.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura or Sonogashira coupling reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols.
Coupling Reactions: Use of palladium catalysts and appropriate boronic acids or alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
科学研究应用
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: As a precursor for the synthesis of functional materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological processes and interactions at the molecular level.
Chemical Biology: As a tool for the development of chemical probes and inhibitors for target identification and validation.
作用机制
The mechanism of action of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the particular bioactive derivative synthesized from this compound.
相似化合物的比较
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(methoxymethyl)pyrrole-3-carboxylate: Differing by the protecting group, which can affect reactivity and selectivity.
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethyl)pyrrole-3-carboxylate: Differing by the presence of a phenylmethyl group instead of phenylmethoxymethyl, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
属性
分子式 |
C23H23BrN2O5 |
|---|---|
分子量 |
487.3 g/mol |
IUPAC 名称 |
ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O5/c1-3-31-23(28)21-18(11-17-9-10-20(29-2)25-12-17)22(24)26(19(21)13-27)15-30-14-16-7-5-4-6-8-16/h4-10,12-13H,3,11,14-15H2,1-2H3 |
InChI 键 |
XZPHBGWWWMEORD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C(=C1CC2=CN=C(C=C2)OC)Br)COCC3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


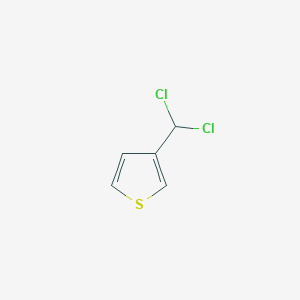
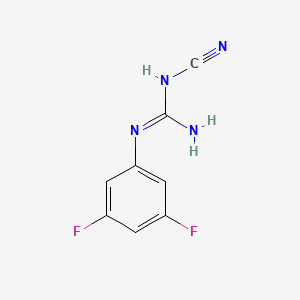
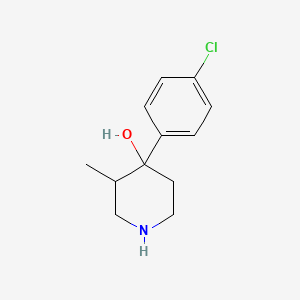
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B8521215.png)
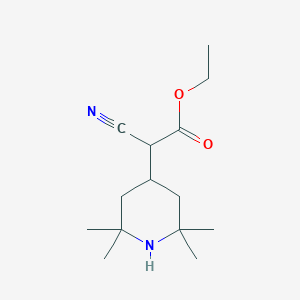
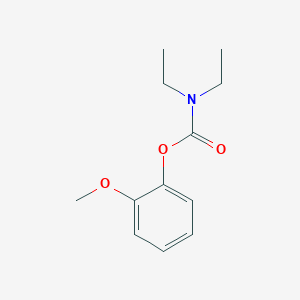
![1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B8521231.png)
